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Compound of Interest

Compound Name: 2-Amino-8-nonenoic acid

Cat. No.: B3102905

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for the non-proteinogenic amino acid, 2-Amino-8-nonenoic acid. Designed for researchers,
scientists, and professionals in drug development, this document synthesizes predictive data
based on the well-established spectroscopic behavior of its constituent functional groups. We
will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, explaining the underlying principles and experimental considerations
for acquiring and interpreting this information.

Introduction to 2-Amino-8-nonenoic Acid

2-Amino-8-nonenoic acid is an unsaturated amino acid with a nine-carbon backbone. Its
structure, featuring a terminal double bond and an alpha-amino group, makes it a valuable
building block in synthetic chemistry and drug discovery. Accurate spectroscopic
characterization is paramount for confirming its identity, purity, and for studying its interactions
in various chemical and biological systems.

The molecular structure of 2-Amino-8-nonenoic acid is presented below.[1] This structure
dictates the spectroscopic signatures we expect to observe.

Caption: Molecular structure of 2-Amino-8-nonenoic acid.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. For 2-Amino-8-nonenoic acid, both *H and 13C NMR will provide a wealth of
information.

Predicted *H NMR Spectral Data

The *H NMR spectrum will be characterized by signals corresponding to the vinylic protons of
the terminal alkene, the alpha-proton adjacent to the amino and carboxyl groups, and the
aliphatic chain protons.

Table 1: Predicted *H NMR Chemical Shifts and Multiplicities for 2-Amino-8-nonenoic Acid

. Predicted Chemical o Coupling

Proton Assignment . Multiplicity
Shift (0, ppm) Constants (J, Hz)
H-2 (a-H) ~3.7 dd J=~8,~5Hz
H-8 (vinylic CH) 5.7-5.9 ddt J=~17,~10, ~7 Hz
o J=~17,~1.5Hz
H-9a (vinylic CHz2) ~5.0 dd
(trans)

H-9b (vinylic CH2) ~4.9 dd J =~10, ~1.5 Hz (cis)
H-7 (allylic CH2) ~2.0 q J=~7Hz
H-3to H-6 (alkyl CHz) 1.3-1.6 m
NH:2 Variable (broad) s
COOH Variable (broad) S

Expertise & Experience: The chemical shift of the a-proton (H-2) is influenced by the adjacent
electron-withdrawing amino and carboxyl groups. The vinylic protons (H-8, H-9) exhibit
characteristic chemical shifts and complex coupling patterns due to geminal, cis, and trans
couplings.[2][3][4] The terminal vinylic protons (H-9a and H-9b) are diastereotopic and will have
distinct chemical shifts.[3] The allylic protons (H-7) are deshielded by the adjacent double bond.

[5]

Predicted *C NMR Spectral Data
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The 3C NMR spectrum will clearly show the presence of the carboxyl carbon, the two sp?
hybridized carbons of the double bond, the a-carbon, and the sp? hybridized carbons of the

alkyl chain.

Table 2: Predicted 3C NMR Chemical Shifts for 2-Amino-8-nonenoic Acid

Carbon Assignment Predicted Chemical Shift (8, ppm)
C-1 (COOH) ~175

C-2 (0-C) ~55

C-8 (vinylic CH) ~139

C-9 (vinylic CH2) ~114

C-7 (allylic CH2) ~33

C-3 to C-6 (alkyl CHz2) 25 - 35

Expertise & Experience: The carboxyl carbon (C-1) will be the most downfield signal.[6] The sp?
carbons of the alkene (C-8 and C-9) will appear in the characteristic alkene region of the
spectrum.[6][7][8] The a-carbon (C-2) is shifted downfield due to the attached nitrogen and
carbonyl group. The remaining aliphatic carbons will appear in the upfield region of the
spectrum.[7]

Experimental Protocol: NMR Spectroscopy

Protocol 1: *H and 3C NMR Analysis

o Sample Preparation: Dissolve 5-10 mg of 2-Amino-8-nonenoic acid in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., D20, DMSO-ds, or CDsOD). Ensure the sample is fully
dissolved.

e Instrument Setup:
o Spectrometer: A 400 MHz or higher field NMR spectrometer.

o Probe: Standard 5 mm broadband probe.
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o Temperature: 298 K.

e 1H NMR Acquisition:

[e]

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

o

Spectral Width: 12-16 ppm.

[¢]

Number of Scans: 16-64, depending on sample concentration.

[e]

Relaxation Delay (d1): 1-2 seconds.

e 13C NMR Acquisition:

o

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

[¢]

Spectral Width: 200-220 ppm.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

[¢]

[e]

Relaxation Delay (d1): 2-5 seconds.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs). Reference the spectra to the residual solvent
peak or an internal standard (e.g., TMS).

Data Acquisition

Click to download full resolution via product page

Caption: Experimental workflow for NMR analysis.
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Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule. In the solid state, amino acids typically exist as zwitterions, which significantly
influences their IR spectra.

Predicted IR Spectral Data

The IR spectrum of 2-Amino-8-nonenoic acid is expected to show characteristic absorption
bands for the ammonium group, the carboxylate group, the C=C double bond, and the C-H

bonds.

Table 3: Predicted IR Absorption Bands for 2-Amino-8-nonenoic Acid

Predicted Wavenumber

Functional Group Description of Vibration
(cm™)

N-H (Ammonium) 3000 - 2800 (broad) N-H stretch

C-H (sp3, alkyl) 2960 - 2850 C-H stretch

C-H (sp?, alkene) 3080 - 3010 =C-H stretch

C=0 (Carboxylate) ~1600 Asymmetric COO~ stretch

N-H (Ammonium) ~1500 N-H bend

C=C (Alkene) ~1640 C=C stretch

C-H (Alkene) ~990 and ~910 =C-H out-of-plane bend

C-O (Carboxylate) ~1400 Symmetric COO~ stretch

Expertise & Experience: The broad absorption in the 3000-2800 cm~1 region is a hallmark of
the N-H stretching vibration of the ammonium group in a zwitterionic amino acid.[9][10] The
strong band around 1600 cm~1 is due to the asymmetric stretching of the carboxylate group,
which is also characteristic of the zwitterionic form.[10] The presence of the terminal alkene is
confirmed by the C=C stretch around 1640 cm~! and the distinct out-of-plane C-H bending
vibrations around 990 and 910 cm~1.[11][12][13]
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Experimental Protocol: IR Spectroscopy

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Analysis

Instrument Setup:

o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

o Accessory: A single-reflection diamond ATR accessory.

o Background Collection: Record a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a small amount of solid 2-Amino-8-nonenoic acid onto the ATR
crystal and apply pressure to ensure good contact.

e Sample Spectrum Acquisition:
o Spectral Range: 4000 - 400 cm™1.
o Resolution: 4 cm~2.
o Number of Scans: 16-32.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to generate the final absorbance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectral Data

For a volatile and thermally stable derivative of 2-Amino-8-nonenoic acid, electron ionization
(El) could be used. However, for the underivatized amino acid, soft ionization techniques like
Electrospray lonization (ESI) are preferred.

e Molecular lon (M+) or Pseudomolecular lon ([M+H]*): The molecular weight of 2-Amino-8-
nonenoic acid is 171.24 g/mol .[1] In ESI-MS, a prominent peak at m/z 172.1 ([M+H]*) is
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expected in positive ion mode.

o Key Fragmentation Pathways:

o Loss of H20: A fragment ion corresponding to the loss of water from the protonated
molecule.

o Loss of COOH (formic acid): A characteristic fragmentation for amino acids, resulting in a
loss of 46 Da.

o Cleavage of the Alkyl Chain: Fragmentation along the aliphatic chain will produce a series
of fragment ions separated by 14 Da (CH2).

Experimental Protocol: Mass Spectrometry

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

o Sample Preparation: Prepare a dilute solution of 2-Amino-8-nonenoic acid (e.g., 1-10
pg/mL) in a suitable solvent system, such as a mixture of water and methanol with a small
amount of formic acid to promote protonation.

o LC Separation (Optional but Recommended):

o Column: A C18 reversed-phase column is suitable for separating the amino acid from
potential impurities.

o Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol
with 0.1% formic acid (B).

e MS Analysis:
o lonization Source: Electrospray lonization (ESI) in positive ion mode.
o Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

o Scan Range: m/z 50 - 500.
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o Collision Energy (for MS/MS): Vary the collision energy to induce fragmentation and obtain
a tandem mass spectrum.

Ionization (ESI+)

2-Amino-8-nonenoic acid
M)

H+

[M+H]*
(m/z 172.1)

Loss of H20 Loss of HCOOH Alkyl Chain Cleavage

Click to download full resolution via product page

Caption: Logical flow for mass spectrometry analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful
toolkit for the comprehensive characterization of 2-Amino-8-nonenoic acid. While this guide
presents predicted data based on fundamental principles and data from analogous structures,
it provides a robust framework for researchers to acquire and interpret experimental data for
this and similar unsaturated amino acids. The detailed protocols offer a starting point for
method development and validation, ensuring the generation of high-quality, reliable
spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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